molecular formula C8H4BrF2NO2 B6171944 (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid CAS No. 2470495-43-1

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid

Cat. No. B6171944
CAS RN: 2470495-43-1
M. Wt: 264
InChI Key:
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Description

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid, also known as BPFPA, is a difluorinated propenoic acid that has been studied for its potential applications in scientific research. BPFPA is a fluorinated analog of the popular pyridine-based compound 6-bromopyridin-3-yl propenoic acid (BPPA), which has been used in a variety of biological studies. BPFPA has been studied for its ability to act as a versatile building block for the synthesis of other compounds, as well as its potential application in drug discovery and development.

Scientific Research Applications

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid has been studied for its potential applications in scientific research. It has been used as a building block for the synthesis of other compounds, such as fluorinated pyridine derivatives, which can be used in drug discovery and development. (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid has also been studied for its potential use in the synthesis of fluorinated polymers, as well as its ability to act as a ligand for metal ions.

Mechanism of Action

The mechanism of action of (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid is not yet fully understood. However, it is believed that (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid acts as a fluorinated analog of BPPA, and is able to interact with a variety of biological molecules. (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid is thought to interact with proteins, enzymes, and other biological molecules, and may be able to alter the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid are not yet fully understood. However, it has been studied for its potential to act as an inhibitor of enzymes, as well as its ability to interact with proteins and other biological molecules. (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid has also been studied for its potential to act as a ligand for metal ions, which could affect the activity of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a building block for the synthesis of other compounds. (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid is also a highly fluorinated compound, which can provide increased stability and solubility in aqueous solutions.
However, there are also some limitations to the use of (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid in laboratory experiments. It is not yet fully understood how (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid interacts with biological molecules, so its effects on proteins and enzymes are not yet known. Additionally, (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid is a relatively expensive compound, which may limit its use in laboratory experiments.

Future Directions

There are several potential future directions for research into (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid. Further research is needed to understand the biochemical and physiological effects of (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid, as well as its potential to act as an inhibitor or activator of enzymes. Additionally, further research is needed to determine the optimal concentration of (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid for use in laboratory experiments. Additionally, further research is needed to explore the potential applications of (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid in drug discovery and development. Finally, research is needed to determine the potential toxic effects of (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid, as well as its potential interactions with other compounds.

Synthesis Methods

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid can be synthesized from 6-bromopyridin-3-yl propenoic acid (BPPA) through a process known as difluorination. This process involves the reaction of BPPA with a difluorinating agent, such as trifluoromethanesulfonic acid (TFMSA). The reaction of BPPA with TFMSA results in the formation of (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid involves the synthesis of the starting material, 6-bromopyridin-3-amine, followed by the addition of difluoromethyl ketone and the subsequent reaction with acetic anhydride to form the final product.", "Starting Materials": [ "3-pyridinamine, 6-bromo-", "Difluoromethyl ketone", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 6-bromopyridin-3-amine", "React 3-pyridinamine, 6-bromo- with hydrochloric acid and water to form 6-bromopyridin-3-amine.", "Step 2: Addition of difluoromethyl ketone", "Add difluoromethyl ketone to 6-bromopyridin-3-amine in ethanol and sodium hydroxide to form (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-en-1-ol.", "Step 3: Reaction with acetic anhydride", "React (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-en-1-ol with acetic anhydride and sodium acetate in acetic acid to form (2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid." ] }

CAS RN

2470495-43-1

Product Name

(2E)-3-(6-bromopyridin-3-yl)-2,3-difluoroprop-2-enoic acid

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264

Purity

95

Origin of Product

United States

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